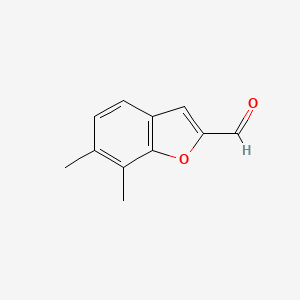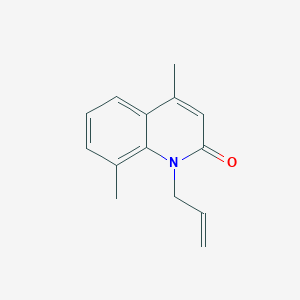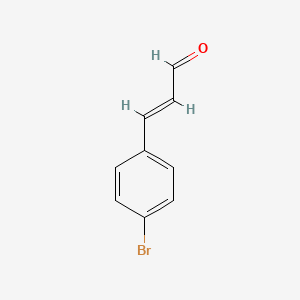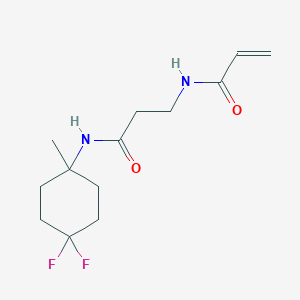
2-Benzofurancarboxaldehyde, 6,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Benzofurancarboxaldehyde, 6,7-dimethyl-” is a chemical compound with the molecular formula C11H10O2 . It is also known by its IUPAC name, 6,7-dimethyl-1-benzofuran-2-carbaldehyde . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for “2-Benzofurancarboxaldehyde, 6,7-dimethyl-” were not found in the search results, it’s worth noting that similar compounds like “2-Benzofurancarboxaldehyde” have been synthesized using the Gattermann process .
Molecular Structure Analysis
The molecular structure of “2-Benzofurancarboxaldehyde, 6,7-dimethyl-” can be represented by the InChI code 1S/C11H10O2/c1-7-3-4-9-5-10(6-12)13-11(9)8(7)2/h3-6H,1-2H3 . This indicates that the compound consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .
Physical and Chemical Properties Analysis
“2-Benzofurancarboxaldehyde, 6,7-dimethyl-” is a pale-yellow to yellow-brown solid . It has a molecular weight of 174.2 .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A notable application involves the study of spirocyclopropane derivatives, including compounds related to the chemical structure of interest, which have been investigated for their properties as corrosion inhibitors for mild steel in acidic solutions. These compounds have shown effective inhibition performances, attributed to their adsorption onto the metal surface, which follows the Langmuir isotherm model. The adsorption is enhanced by the presence of π-electrons in the aromatic ring and the lone-pair electrons in the methoxy group, leading to a significant reduction in corrosion rates (Chafiq et al., 2020).
Organic Synthesis and Catalysis
Another application is found in organic synthesis, where similar chemical structures have been utilized as intermediates in the synthesis of complex organic compounds. For example, the synthesis of amorfrutins A and B, compounds with potential cytotoxicity against human tumor cell lines, employed 3,5-dimethoxy-benzaldehyde as a starting material, indicating the utility of related benzaldehyde derivatives in constructing biologically active molecules (Brandes et al., 2020).
Material Science
In material science, benzaldehyde derivatives have been explored for the synthesis of novel materials with specific properties. For instance, the potassium tert-butoxide-mediated condensation reaction has been employed to synthesize multisubstituted aryl indoles and benzofurans, showcasing the versatility of benzaldehyde derivatives in creating functional materials with potential applications in electronics and photonics (Yang et al., 2019).
Antioxidant Properties
Research on 6-substituted-2,4-dimethyl-3-pyridinols, which share structural similarities, has uncovered their potential as chain-breaking antioxidants. These compounds exhibit remarkable stability and reactivity towards peroxyl radicals, indicating their application in developing new antioxidant agents (Wijtmans et al., 2004).
Zukünftige Richtungen
While specific future directions for “2-Benzofurancarboxaldehyde, 6,7-dimethyl-” were not found in the search results, it’s worth noting that similar compounds like “2-Benzofurancarboxaldehyde” have been used in the synthesis of other compounds . This suggests that “2-Benzofurancarboxaldehyde, 6,7-dimethyl-” could potentially be used in similar ways in future research or industrial applications.
Eigenschaften
IUPAC Name |
6,7-dimethyl-1-benzofuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-5-10(6-12)13-11(9)8(7)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEOPAGLOUTHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(O2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2614395.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate](/img/structure/B2614398.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2614399.png)
![2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2614401.png)

amino}acetamide](/img/structure/B2614403.png)


![1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2614408.png)
![5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2614410.png)
![1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2614411.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2614412.png)


